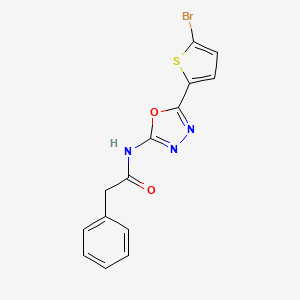

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Description

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a complex organic compound that features a brominated thiophene ring, an oxadiazole ring, and a phenylacetamide moiety

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c15-11-7-6-10(21-11)13-17-18-14(20-13)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJICMJKZRTBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The brominated thiophene ring can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves coupling the brominated thiophene-oxadiazole intermediate with phenylacetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the brominated thiophene ring can be coupled with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests significant potential for biological activity:

- Anticancer Activity : Similar compounds have shown promise in anticancer studies. Research indicates that derivatives of oxadiazoles can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related 1,3,4-oxadiazole derivatives have demonstrated anti-cancer properties through mechanisms such as apoptosis induction in glioblastoma cells .

- Antimicrobial Properties : Compounds containing the oxadiazole ring have been studied for their antimicrobial activities. The presence of the bromothiophene moiety may enhance these properties due to its known interactions with biological systems .

Materials Science

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can be utilized in material science through:

- Organic Photovoltaics : Compounds with similar structures have been explored for their potential use in organic photovoltaic devices due to their electronic properties and ability to facilitate charge transport .

Organic Synthesis

This compound serves as an important intermediate in synthetic organic chemistry:

- Synthetic Methodologies : Its unique structure allows it to participate in various chemical reactions such as Suzuki cross-coupling reactions and nucleophilic substitutions. These reactions are essential for the synthesis of more complex organic molecules .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Anticancer Studies : A study on new 1,3,4-Oxadiazoles demonstrated significant cytotoxicity against glioblastoma cell lines through apoptosis mechanisms . Such findings suggest that N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide could exhibit similar effects.

- Antimicrobial Activity : Research on thiazole derivatives indicated promising antimicrobial activity against various pathogens . The structural similarities with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide suggest potential effectiveness in this area as well.

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of the phenylacetamide moiety.

5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of the phenylacetamide moiety.

Uniqueness

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is unique due to the combination of the brominated thiophene ring, oxadiazole ring, and phenylacetamide moiety. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, distinguishing it from other similar compounds .

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, cytotoxicity, and applications in various fields.

Chemical Structure and Properties

The compound features a unique structure characterized by a brominated thiophene ring and an oxadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 385.25 g/mol. The presence of the oxadiazole ring enhances its biological activity by influencing its interaction with biological targets.

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disorders.

- Antimicrobial Activity : Preliminary studies suggest that this compound shows significant antimicrobial properties against various bacterial strains.

- Cytotoxicity : The compound has been tested for cytotoxic effects on different cancer cell lines, indicating potential applications in cancer therapy.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide on various cell lines. The results are summarized in the following table:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| L929 | 100 (24h) | 20 |

| L929 | 200 (48h) | 15 |

| A549 | 50 | 110 |

| HepG2 | 50 | 105 |

Note: Values represent percentage viability compared to control cells.

The data indicate that while high concentrations lead to significant cytotoxicity in L929 cells, A549 and HepG2 cells showed increased viability at lower concentrations, suggesting selective toxicity depending on the cell type .

Case Studies

Several studies have explored the biological potential of this compound:

- Anticancer Activity : A study demonstrated that N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be below 50 µM, indicating potent activity .

- Antimicrobial Properties : In another investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. It demonstrated effective inhibition at concentrations as low as 25 µg/mL .

Comparison with Similar Compounds

To further understand the unique properties of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-bromothiophen-2-yl)acetamide | Lacks oxadiazole ring | Moderate antimicrobial |

| N-(5-chlorothiophen-2-yl)acetamide | Chlorine substitution | Antiparasitic |

| N-(5-methylthiophen-2-yl)acetamide | Methyl group addition | Antibacterial |

This comparison highlights the enhanced biological activity attributed to the oxadiazole ring present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.